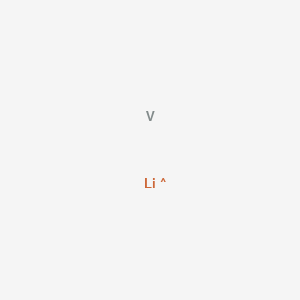

Lithium;vanadium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium vanadium compounds, such as lithium vanadium oxide (LiV3O8) and lithium vanadium phosphate (Li3V2(PO4)3), are of significant interest in the field of energy storage, particularly for their application in lithium-ion batteries. These compounds are known for their high capacity, abundant reserves, and low cost, making them ideal candidates for next-generation electrode materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium vanadium compounds can be synthesized through various methods, including sol-gel, hydrothermal/solvothermal synthesis, electrospinning, chemical vapor deposition (CVD), and physical vapor deposition (PVD) . For example, lithium vanadium phosphate can be prepared by grinding raw materials such as lithium carbonate, vanadium pentoxide, and ammonium dihydrogen phosphate, followed by calcination .

Industrial Production Methods

In industrial settings, the production of lithium vanadium compounds often involves high-temperature solid-state reactions. These methods ensure the formation of pure and well-crystallized compounds, which are essential for their performance in battery applications .

Chemical Reactions Analysis

Types of Reactions

Lithium vanadium compounds undergo various types of chemical reactions, including oxidation, reduction, and intercalation/deintercalation reactions. These reactions are crucial for their function as electrode materials in lithium-ion batteries .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of lithium vanadium compounds include lithium salts, vanadium oxides, and phosphates. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and purity .

Major Products Formed

The major products formed from these reactions include various lithium vanadium oxides and phosphates, which exhibit different electrochemical properties depending on their composition and structure .

Scientific Research Applications

Lithium vanadium compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium vanadium compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within the vanadium oxide or phosphate structure. This process is facilitated by the layered or open framework of these compounds, which allows for easy ion movement . The molecular targets and pathways involved include the redox reactions of vanadium ions and the structural changes in the electrode material during cycling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include lithium cobalt oxide (LiCoO2), lithium iron phosphate (LiFePO4), and lithium manganese oxide (LiMn2O4) .

Comparison

Lithium Cobalt Oxide: Known for its high energy density but suffers from safety issues and high cost.

Lithium Iron Phosphate: Offers excellent thermal stability and long cycle life but has lower energy density compared to lithium vanadium compounds.

Lithium Manganese Oxide: Provides a good balance between cost, safety, and performance but has lower capacity than lithium vanadium compounds.

Lithium vanadium compounds stand out due to their high capacity, abundant reserves, and relatively low cost, making them promising candidates for next-generation energy storage solutions .

Properties

CAS No. |

175030-71-4 |

|---|---|

Molecular Formula |

LiV |

Molecular Weight |

57.9 g/mol |

IUPAC Name |

lithium;vanadium |

InChI |

InChI=1S/Li.V |

InChI Key |

DMEJJWCBIYKVSB-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)

![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)

![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)

![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)

![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)